molecular formula C9H18N2O2 B045263 (R)-3-(Boc-amino)pyrrolidine CAS No. 122536-77-0

(R)-3-(Boc-amino)pyrrolidine

Cat. No.: B045263
CAS No.: 122536-77-0
M. Wt: 186.25 g/mol
InChI Key: DQQJBEAXSOOCPG-SSDOTTSWSA-N
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Description

®-3-(Boc-amino)pyrrolidine, also known as tert-Butyl ®-3-pyrrolidinylcarbamate, is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring, which enhances its stability and facilitates its use in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Boc-amino)pyrrolidine typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of ®-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of ®-3-(Boc-amino)pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Boc-amino)pyrrolidine may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-(Boc-amino)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.

    Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products Formed

    Substitution Reactions: Various substituted pyrrolidine derivatives.

    Deprotection Reactions: Free amine ®-3-aminopyrrolidine.

    Coupling Reactions: Amide-linked products, such as peptides or other amide-containing compounds.

Scientific Research Applications

®-3-(Boc-amino)pyrrolidine is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of peptide-based biomolecules and as a precursor in the preparation of enzyme inhibitors.

    Medicine: Utilized in the development of drug candidates, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Applied in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.

Comparison with Similar Compounds

®-3-(Boc-amino)pyrrolidine can be compared with other similar compounds, such as:

    (S)-3-(Boc-amino)pyrrolidine: The enantiomer of ®-3-(Boc-amino)pyrrolidine, differing in the spatial arrangement of atoms around the chiral center.

    1-Boc-3-aminopyrrolidine: A compound with the Boc group attached to the nitrogen atom at position 1 of the pyrrolidine ring.

    4-(N-Boc-amino)piperidine: A similar compound with a Boc-protected amino group on a six-membered piperidine ring.

The uniqueness of ®-3-(Boc-amino)pyrrolidine lies in its specific stereochemistry and the position of the Boc-protected amino group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363879
Record name tert-Butyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122536-77-0
Record name (R)-tert-Butyl pyrrolidin-3-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122536-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 101.5 g (0.37 mole) of 1,1-dimethylethyl [1-(phenylmethyl)-3-pyrrolidinyl]carbamate, 5.0 g of 20% Palladium on carbon and 1 liter of tetrahydrofuran was shaken in an atmosphere of hydrogen at about 50 psi and room temperature for 24 hours. The catalyst was removed by filtering through Celite, and the filtrate was concentrated in vacuo to give 6.8 g of 1,1-dimethylethyl (3-pyrrolidinyl)carbamate which solidified upon standing and was of sufficient purity to be used as is for the ensuing steps.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Boc-amino)pyrrolidine
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(R)-3-(Boc-amino)pyrrolidine
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